molecular formula C13H8N2O2 B12587250 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile CAS No. 650616-55-0

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile

Cat. No.: B12587250
CAS No.: 650616-55-0
M. Wt: 224.21 g/mol
InChI Key: DYTSGXBYQLIOMH-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a substituted phenol compound known for its significant antioxidant properties. It is synthesized by the reduction of a cyclic dione, specifically 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves the reduction of 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. The reduction process typically employs sodium acetate in methanol, followed by stirring for 30 minutes. The crude product is then recrystallized from a water-ethanol mixture (1:1) to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Naturally occurring phenols with antioxidant properties.

    Tocopherol: A form of vitamin E known for its antioxidant activity.

    Curcumin: A compound found in turmeric with significant antioxidant and anti-inflammatory properties.

    Eugenol: A phenolic compound found in clove oil with antioxidant activity.

Uniqueness

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is unique due to its structural features, which include a methano-naphthalene core and two phenolic hydroxyl groups. These structural elements contribute to its high electron density and potent antioxidant activity, distinguishing it from other similar compounds .

Properties

CAS No.

650616-55-0

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3,6-dihydroxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile

InChI

InChI=1S/C13H8N2O2/c14-4-8-9(5-15)13(17)11-7-2-1-6(3-7)10(11)12(8)16/h1-2,6-7,16-17H,3H2

InChI Key

DYTSGXBYQLIOMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C(C(=C(C(=C23)O)C#N)C#N)O

Origin of Product

United States

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